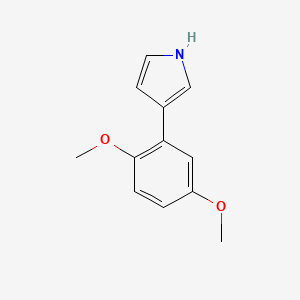

3-(2,5-Dimethoxyphenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138572-37-9 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C12H13NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-8,13H,1-2H3 |

InChI Key |

HRNBTBINOLAZQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CNC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Preparations of 3 2,5 Dimethoxyphenyl 1h Pyrrole and Its Analogues

Direct Synthetic Approaches

Direct synthetic approaches offer efficient pathways to construct the 3-(2,5-Dimethoxyphenyl)-1H-pyrrole scaffold and its derivatives. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final steps of the synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the connection of the dimethoxyphenyl and pyrrole (B145914) moieties.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully employed in the synthesis of aryl-substituted pyrroles. nih.govsemanticscholar.orgmdpi.com

For the synthesis of precursors to this compound, a typical strategy involves the coupling of a suitably protected bromopyrrole with 2,5-dimethoxyphenylboronic acid. The use of a protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often necessary to prevent side reactions like debromination and to ensure high yields. nih.govsemanticscholar.org The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like cesium carbonate, in a solvent system like dioxane/water. semanticscholar.org

A specific example is the synthesis of 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, a precursor that can undergo further transformation into a pyrrole derivative. This was achieved through a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine (B167233) with 2,5-dimethoxyphenylboronic acid, yielding the product in 91% yield. mdpi.com

Table 1: Suzuki-Miyaura Coupling for Aryl-Pyrrole Synthesis nih.govsemanticscholar.org

| Entry | Arylboronic Acid | Bromopyrrole | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 95 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 68 |

| 3 | 2,5-Dimethoxyphenylboronic acid | 2-Chloro-3-nitropyridine | Pd(PPh₃)₄ (5) | NaHCO₃ | Dioxane/H₂O | 125 (MW) | 91 mdpi.com |

SEM = 2-(trimethylsilyl)ethoxymethyl

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This method is particularly useful for synthesizing pyrrole derivatives containing an ethynyl (B1212043) linker. beilstein-journals.orgnih.gov

The synthesis of 3-((2,5-dimethoxyphenyl)ethynyl)-1H-pyrrole demonstrates this approach. The process begins with the Sonogashira coupling of 2,5-dimethoxyphenyl bromide with a protected alkyne, such as ((trimethylsilyl)ethynyl)trimethylsilane, followed by desilylation to yield 2-ethynyl-1,4-dimethoxybenzene. beilstein-journals.orgnih.gov A subsequent Sonogashira reaction between this terminal alkyne and a protected 3-iodopyrrole, for instance, 3-iodo-1-(triisopropylsilyl)-1H-pyrrole, affords the desired ethynyl-linked product after deprotection. beilstein-journals.orgnih.gov Microwave heating can significantly accelerate these reactions. beilstein-journals.orgnih.gov

Table 2: Sonogashira Coupling for Ethynyl-Pyrrole Synthesis beilstein-journals.orgnih.gov

| Alkyne | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield (%) |

| ((2,5-Dimethoxyphenyl)ethynyl)trimethylsilane | 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole | Pd(PPh₃)₄ | CuI | Et₃N | DMF | rt, overnight | 50 |

| 2-Ethynyl-1,4-dimethoxybenzene | 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | rt, overnight | 50 |

Reductive Cyclization and Ring Contraction Strategies

Reductive cyclization methods provide an alternative route to pyrrole rings, often starting from nitro-substituted precursors.

The Cadogan reaction, which involves the reduction of a nitro group with a phosphite (B83602) reagent, can lead to the formation of pyrroles through a ring contraction mechanism. mdpi.com When 2-aryl-3-nitropyridines are treated with a trialkyl phosphite, the expected product is a δ-carboline. However, a notable side product is a cyanopyrrole, formed via a ring opening of a nitrene intermediate followed by cyclization. mdpi.com

Specifically, the reaction of 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine with triethyl phosphite can yield 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile. mdpi.com This transformation highlights a unique pyridine-to-pyrrole ring contraction pathway.

Recent advancements in reductive cyclization have also utilized greener reagents. For instance, glucose has been employed as a reductant in a one-pot multicomponent reaction to synthesize pyrrole-fused heterocycles from nitroarenes. rsc.orgnih.gov Another approach uses sodium dithionite (B78146) for the chemoselective reduction of a nitro group, followed by cyclization to form pyrrole-fused N-heterocycles. rsc.org

General Cyclization Methods for Pyrrole Ring Formation

A variety of general cyclization methods are available for the construction of the pyrrole ring, which can be adapted for the synthesis of this compound analogues.

The Paal-Knorr synthesis is a classic and efficient method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For N-substituted pyrroles, various amines can be used with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a catalyst like iron(III) chloride in water. organic-chemistry.org

Other modern methods include:

Van Leusen Reaction: This reaction uses tosylmethyl isocyanide (TosMIC) and an enone to form the pyrrole ring. wikipedia.org

Gold-Catalyzed Cyclization: Gold catalysts can promote the cascade hydroamination/cyclization of α-amino ketones with alkynes to yield substituted pyrroles. organic-chemistry.org

Copper-Catalyzed Cyclization: A copper hydride (CuH)-catalyzed enyne-nitrile coupling reaction provides a route to polysubstituted N-H pyrroles. organic-chemistry.org

Electrocyclization/Ring-Contraction: A sequence involving a 6π-electrocyclization of a sulfilimine intermediate followed by a ring-contraction has been developed for the synthesis of polysubstituted pyrroles. acs.org

These methods offer a diverse toolkit for accessing a wide range of pyrrole structures, which can be further functionalized to obtain the target this compound and its analogues.

Alkylation and Substitution Reactions in Pyrrole Synthesis

The direct alkylation of the pyrrole ring is a fundamental approach for introducing substituents. However, this method can be challenging due to the propensity of pyrrole to undergo polymerization or form polyalkylated products under typical Friedel-Crafts conditions, which often require strong Brønsted or Lewis acids. clockss.org To circumvent these issues, strategies involving the alkylation of N-protected pyrroles, such as N-sulfonyl or N-acyl derivatives, have been developed. clockss.orgorganic-chemistry.org These protecting groups modulate the reactivity of the pyrrole ring, allowing for more controlled and selective substitution. For instance, N-lithiated pyrroles can be alkylated, but the regioselectivity between N- and C-alkylation depends on the reaction conditions, including the metal cation and solvent. wikipedia.org More ionic bonds, as with sodium or potassium, tend to favor N-alkylation, while more covalent bonds, as with magnesium, direct the electrophile to the carbon atoms, primarily at the C2 position. wikipedia.org

Another powerful method for synthesizing substituted pyrroles is the Van Leusen reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene. nih.gov This reaction is highly versatile and allows for the synthesis of a wide range of 3-substituted and 3,4-disubstituted pyrroles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a cornerstone for the synthesis of arylated pyrroles. nih.govsemanticscholar.org These reactions typically involve the coupling of a halogenated pyrrole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org

Linker-Dependent Synthetic Variations for 3-Substituted Dimethoxyphenylpyrroles

The properties of 3-substituted dimethoxyphenylpyrroles can be systematically modified by introducing different linkers between the pyrrole and the dimethoxyphenyl moieties. The synthesis of these analogues requires distinct synthetic strategies tailored to the specific linker.

The synthesis of 3-(2,5-dimethoxybenzyl)-1H-pyrrole has been approached through various routes. beilstein-journals.orgresearchgate.net One method involves the Suzuki coupling of a suitable boronic acid derivative with a halogenated pyrrole. beilstein-journals.orgresearchgate.net For example, the reaction of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole with (2,5-dimethoxybenzyl)boronic acid in the presence of a palladium catalyst can yield the desired product. beilstein-journals.org An alternative approach involves the alkylation of a pyrrylmagnesium bromide with 2,5-dimethoxybenzyl bromide, although this method has been reported to give low yields. beilstein-journals.orgresearchgate.net A more efficient synthesis utilizes a Suzuki coupling reaction between 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid and 2,5-dimethoxybenzyl bromide, employing microwave heating to reduce the reaction time and improve the yield. beilstein-journals.orgresearchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and an aqueous solution of a base like sodium carbonate. beilstein-journals.orgresearchgate.net The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen can then be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford the final product. beilstein-journals.orgresearchgate.net

| Reagents | Conditions | Yield (%) |

| 1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid, 2,5-dimethoxybenzyl bromide | Pd(PPh₃)₄, Na₂CO₃ (2 M aq), MeOH/toluene, microwave, 110 °C, 4 h | 56 |

| Deprotection of TIPS group | TBAF, THF, rt, 0.5 h | 88 |

This table summarizes the reaction conditions and yields for the synthesis of 3-(2,5-dimethoxybenzyl)-1H-pyrrole. beilstein-journals.orgresearchgate.net

The synthesis of 3-(2,5-dimethoxyphenethyl)-1H-pyrrole is typically achieved through the reduction of an ethene- or ethyne-linked precursor. beilstein-journals.orgresearchgate.netresearchgate.net A common strategy involves the hydrogenation of the corresponding ethenyl- or ethynyl-linked pyrrole derivative over a palladium on carbon (Pd/C) catalyst. beilstein-journals.orgresearchgate.netresearchgate.net For instance, 3-(2,5-dimethoxystyryl)-1H-pyrrole or 3-((2,5-dimethoxyphenyl)ethynyl)-1H-pyrrole can be reduced to the desired ethylene-linked compound in high yield. beilstein-journals.orgresearchgate.net The reaction is typically carried out in a solvent mixture such as methanol (B129727) and acetone (B3395972) at room temperature. beilstein-journals.orgresearchgate.netresearchgate.net Following the reduction, any protecting groups on the pyrrole nitrogen, such as the TIPS group, are removed using TBAF. beilstein-journals.orgresearchgate.netresearchgate.net

| Precursor | Conditions | Yield (%) |

| 3-((2,5-Dimethoxyphenyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrole | H₂, Pd/C, MeOH/acetone, rt, 1.5 h | 98 |

| Deprotection of TIPS group | TBAF, THF, rt, 0.5 h | 85 |

This table outlines the synthesis of 3-(2,5-dimethoxyphenethyl)-1H-pyrrole via reduction. beilstein-journals.orgresearchgate.netresearchgate.net

The synthesis of 3-(2,5-dimethoxystyryl)-1H-pyrrole has been explored through several methods, including the Heck and Wittig reactions. beilstein-journals.orgresearchgate.netbeilstein-journals.org While initial attempts using the Heck reaction to couple 3-iodo-1-(triisopropylsilyl)-1H-pyrrole with 2,5-dimethoxystyrene were unsuccessful, a successful route was developed using a Wittig-type reaction. beilstein-journals.orgresearchgate.netbeilstein-journals.org This approach involves the reaction of a phosphonium (B103445) salt, derived from 2,5-dimethoxybenzyl bromide, with 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde in the presence of a strong base like potassium tert-butoxide. beilstein-journals.orgresearchgate.net This reaction yields a mixture of cis and trans isomers, which can be separated chromatographically. beilstein-journals.orgresearchgate.net The subsequent removal of the TIPS protecting group with TBAF provides the final cis and trans isomers of 3-(2,5-dimethoxystyryl)-1H-pyrrole. beilstein-journals.orgresearchgate.net

| Reaction | Reagents | Conditions | Yield (%) |

| Wittig Reaction | (2,5-Dimethoxybenzyl)triphenylphosphonium bromide, 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde | t-BuOK, THF, 80 °C, 3 h | 40 |

| Deprotection of TIPS group | TBAF, THF, rt, 0.5 h | 86 |

This table details the Wittig reaction approach for the synthesis of 3-(2,5-dimethoxystyryl)-1H-pyrrole. beilstein-journals.orgresearchgate.net

The Sonogashira coupling reaction is the primary method for synthesizing 3-((2,5-dimethoxyphenyl)ethynyl)-1H-pyrrole. beilstein-journals.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgresearchgate.net In a typical procedure, 2-ethynyl-1,4-dimethoxybenzene is coupled with 3-iodo-1-(triisopropylsilyl)-1H-pyrrole in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and a base, often an amine like diethylamine. beilstein-journals.orgresearchgate.net The use of microwave heating can significantly accelerate the reaction, allowing for completion within a short time frame and with high yields. beilstein-journals.orgresearchgate.net The final step involves the deprotection of the TIPS group using TBAF to yield the target compound. beilstein-journals.orgresearchgate.net

| Reaction | Reagents | Conditions | Yield (%) |

| Sonogashira Coupling | 2-Ethynyl-1,4-dimethoxybenzene, 3-iodo-1-(triisopropylsilyl)-1H-pyrrole | Pd(PPh₃)₂Cl₂, CuI, PPh₃, diethylamine, microwave heating | 95 |

| Deprotection of TIPS group | TBAF, THF, rt, 0.5 h | - |

This table summarizes the Sonogashira coupling for the synthesis of 3-((2,5-dimethoxyphenyl)ethynyl)-1H-pyrrole. beilstein-journals.orgresearchgate.net

Optimization Strategies and Reaction Conditions

To enhance the efficiency, selectivity, and environmental friendliness of pyrrole synthesis, various optimization strategies have been investigated. These include the use of microwave assistance, careful selection of catalysts, and the study of solvent effects.

Microwave Assistance: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. clockss.orgbeilstein-journals.orgscispace.combeilstein-journals.org In the synthesis of 3-substituted dimethoxyphenylpyrroles, microwave heating has been successfully employed in Suzuki and Sonogashira coupling reactions, significantly reducing reaction times from hours to minutes. beilstein-journals.orgresearchgate.net For instance, the microwave-assisted Sonogashira coupling for the synthesis of the ethyne-linked derivative was completed in just half an hour with a 95% yield. beilstein-journals.org

Catalyst Selection: The choice of catalyst is critical for the success of many pyrrole syntheses. In palladium-catalyzed cross-coupling reactions, the ligand on the palladium center can influence the reactivity and selectivity of the reaction. nih.gov For the Clauson-Kaas pyrrole synthesis, a variety of catalysts have been explored, including Lewis acids like iron(III) chloride and magnesium iodide etherate, as well as solid acid catalysts such as montmorillonite (B579905) K-10. clockss.orgbeilstein-journals.orgbeilstein-journals.org Montmorillonite K-10, a type of clay, has proven to be an effective and recyclable catalyst for microwave-assisted, solvent-free pyrrole synthesis. clockss.org

Solvent Effects: The solvent can have a profound impact on the outcome of a reaction. In the synthesis of N-substituted pyrroles, a range of solvents have been investigated, including water, acetonitrile (B52724), and various organic solvents. beilstein-journals.orgscispace.combeilstein-journals.org Water has been identified as a green and efficient solvent for some pyrrole syntheses, such as the iron(III) chloride-catalyzed Clauson-Kaas reaction. beilstein-journals.org In other cases, acetonitrile has been found to provide better yields and shorter reaction times. scispace.com The use of solvent-free conditions, particularly in conjunction with microwave irradiation and solid catalysts, offers a green and economical alternative. clockss.orgbeilstein-journals.org

| Optimization Strategy | Key Findings |

| Microwave Assistance | Reduces reaction times and improves yields in coupling reactions. beilstein-journals.orgresearchgate.netclockss.orgbeilstein-journals.orgscispace.combeilstein-journals.org |

| Catalyst Selection | Palladium catalysts are crucial for cross-coupling reactions. nih.gov Lewis acids and solid acids like Montmorillonite K-10 are effective for Clauson-Kaas synthesis. clockss.orgbeilstein-journals.orgbeilstein-journals.org |

| Solvent Effects | Water and acetonitrile are effective solvents for certain pyrrole syntheses. beilstein-journals.orgscispace.combeilstein-journals.org Solvent-free conditions offer an environmentally friendly option. clockss.orgbeilstein-journals.org |

This table provides an overview of optimization strategies in pyrrole synthesis.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise connectivity and chemical environment of each atom in 3-(2,5-Dimethoxyphenyl)-1H-pyrrole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Key Features of the ¹H NMR Spectrum:

Pyrrole (B145914) Protons: The protons on the pyrrole ring typically appear as multiplets in distinct regions of the spectrum.

Aromatic Protons: The protons on the dimethoxyphenyl ring also give rise to characteristic signals, with their chemical shifts influenced by the electron-donating methoxy (B1213986) groups.

Methoxy Protons: The two methoxy groups (-OCH₃) each produce a sharp singlet, confirming their presence and equivalence.

Representative ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole-H | 6.93-6.95 | m | |

| Pyrrole-H | 6.33 | t | 2.2 |

| Aromatic-H | 6.96-6.97 | m | |

| Aromatic-H | 6.93-6.95 | m | |

| Methoxy (-OCH₃) | 3.84 | s |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Key Features of the ¹³C NMR Spectrum:

Pyrrole Carbons: The carbon atoms of the pyrrole ring resonate at characteristic chemical shifts.

Aromatic Carbons: The carbons of the dimethoxyphenyl ring, including those bearing the methoxy groups and the pyrrole substituent, are clearly distinguishable.

Methoxy Carbons: The carbon atoms of the two methoxy groups appear as a single peak, indicating their chemical equivalence.

Representative ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 157.8 |

| Aromatic C | 134.6 |

| Aromatic C | 122.3 |

| Pyrrole C | 119.8 |

| Aromatic C | 114.8 |

| Pyrrole C | 110.0 |

| Methoxy (-OCH₃) | 55.7 |

Note: Chemical shifts are reported in ppm and are referenced to a standard.

Advanced NMR Techniques (e.g., HSQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is attached to which carbon. columbia.educolumbia.edu The HSQC spectrum consists of cross-peaks that connect the chemical shifts of a proton and its directly attached carbon. columbia.educolumbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu This is crucial for establishing the connectivity between different parts of the molecule, such as the linkage between the pyrrole and the dimethoxyphenyl rings. columbia.educolumbia.edu The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from the HSQC. columbia.educolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₂H₁₃NO₂, the expected molecular weight is approximately 203.24 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the pyrrole, the C-H bonds of the aromatic and pyrrole rings, the C=C bonds of the aromatic and pyrrole rings, and the C-O bonds of the ether groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (pyrrole) | ~3400-3200 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch (methoxy) | ~2950-2850 |

| C=C Stretch (aromatic and pyrrole) | ~1600-1450 |

| C-O Stretch (ether) | ~1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to assess the extent of conjugation. The chromophores in this compound, which include the pyrrole ring and the dimethoxyphenyl group, will absorb UV or visible light, promoting electrons to higher energy orbitals.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

As of the latest literature reviews, a definitive single-crystal X-ray diffraction analysis for the specific compound This compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state molecular architecture, such as unit cell parameters, bond lengths, and bond angles, are not available for the title compound itself.

However, to provide insight into the likely solid-state conformation and structural parameters, a comprehensive analysis of a closely related analogue, 2-(2,5-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile , is presented. This analogue shares the core 2,5-dimethoxyphenyl and pyrrole ring systems, offering a valuable reference for understanding the structural characteristics imparted by these moieties. The crystallographic data for this analogue were detailed in a 2023 study published in the journal Molbank mdpi.com.

The crystal structure of 2-(2,5-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile was determined through single-crystal X-ray diffraction, revealing a complex and unusual unit cell. mdpi.com

Crystal Packing and Conformational Analysis: Crystallization from acetonitrile (B52724) produced colorless needles suitable for X-ray analysis. The analysis revealed a monoclinic unit cell with a remarkably large volume of 9119.8(7) ų, containing 32 molecules. mdpi.com A unique feature of this crystal structure is the presence of four distinct but structurally similar conformers (A, B, C, and D) coexisting within the unit cell. mdpi.com These conformers are organized into parallel chains, with one type of chain containing alternating A and B conformers, and the adjacent chain containing alternating C and D conformers. mdpi.com

The primary difference between the conformers lies in the dihedral angle between the mean planes of the phenyl and pyrrole rings. mdpi.com For conformer A, this angle is 24.62(13)°. mdpi.com The pyrrole ring itself is perfectly planar, while the phenyl ring shows minor deviation from planarity for the ortho-carbon atoms (≤ 0.011 Å). mdpi.com

Molecular Geometry and Intermolecular Interactions: The methoxy groups attached to the phenyl ring exhibit a conformation that is nearly coplanar with the aromatic ring. The torsion angles for the methoxy groups in conformer A are reported as 10.4(4)° for C15-O13-C7-C8 and -6.0(4)° for C17-O16-C10-C9. mdpi.com This planarity is surprising and suggests a degree of electronic interaction with the phenyl ring. Furthermore, the structure is stabilized by an intramolecular hydrogen bond between the pyrrole nitrogen (N-H) and the oxygen atom of the ortho-methoxy group. mdpi.com

In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds between the pyrrole N-H group and the nitrogen atom of the nitrile group of an adjacent molecule, with an H···N distance of 2.12(2) Å. mdpi.com

The detailed crystallographic data provides a solid foundation for predicting the potential solid-state behavior of this compound. It is plausible that the target compound would also exhibit a non-coplanar arrangement between the pyrrole and dimethoxyphenyl rings and could participate in similar hydrogen bonding interactions, although the absence of the electron-withdrawing nitrile group would influence the electronic properties and potentially the crystal packing.

Interactive Data Tables for 2-(2,5-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

The following tables summarize the key crystallographic and structural data obtained for the analogue, 2-(2,5-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile. mdpi.com

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Unit Cell Volume | 9119.8(7) ų |

| Molecules per Unit Cell (Z) | 32 |

Table 2: Selected Geometric Parameters (Conformer A)

| Parameter | Type | Value |

|---|---|---|

| Phenyl-Pyrrole Dihedral Angle | Angle | 24.62(13)° |

| C15-O13-C7-C8 | Torsion Angle | 10.4(4)° |

| C17-O16-C10-C9 | Torsion Angle | -6.0(4)° |

| Pyrrole N-H ··· O=C(ortho-methoxy) | Interaction | Intramolecular H-bond |

Reactivity and Chemical Transformations of the Pyrrole Core and Dimethoxyphenyl Substituent

Reactions Involving the Pyrrole (B145914) Ring

The pyrrole ring in "3-(2,5-Dimethoxyphenyl)-1H-pyrrole" is an aromatic system that is highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, increasing the electron density of the ring carbons and making them more nucleophilic than benzene.

Electrophilic Substitution Reactions

Electrophilic substitution is a hallmark of pyrrole chemistry. Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is significantly more reactive towards electrophiles than benzene. bldpharm.com Substitution typically occurs at the C2 or C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance at these positions compared to the C3 or C4 positions. slideshare.net In the case of 3-substituted pyrroles like "this compound," the primary sites for electrophilic attack are the C5 and C2 positions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings, including pyrroles. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com For 3-aryl-pyrroles, formylation is expected to occur at the C2 position. This has been demonstrated in the synthesis of "Ethyl 2-Formyl-3-(3,4-dimethoxyphenyl)pyrrole-5-carboxylate," a compound with a similar substitution pattern. nih.gov The resulting 2-formyl derivative is a versatile intermediate for further synthetic modifications. researchgate.net

Sulfonation: The sulfonation of pyrroles can be achieved using a sulfur trioxide-pyridine complex. nih.govresearchgate.net This method is milder than using fuming sulfuric acid, which can cause polymerization of the pyrrole ring. google.com Studies on the sulfonation of pyrrole and its derivatives have shown that the reaction can lead to 3-sulfonated products. researchgate.net For "this compound," sulfonation would likely occur at one of the vacant positions on the pyrrole ring.

Halogenation: Pyrroles react readily with halogens. quimicaorganica.org The reactions are often so rapid that polysubstitution can occur. To control the reaction and achieve monosubstitution, milder halogenating agents or specific reaction conditions are often employed. quimicaorganica.org

Nucleophilic Additions (e.g., at Carbonyl Groups in Derivatives)

The introduction of a carbonyl group onto the pyrrole ring, for instance through a Vilsmeier-Haack reaction to form a carbaldehyde, opens up possibilities for nucleophilic addition reactions. acgpubs.org

Reduction: The aldehyde group of a pyrrole-2-carbaldehyde derivative can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). For example, the reduction of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles with NaBH₄ yields the corresponding secondary amines. researchgate.net

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents, are strong nucleophiles that can add to the carbonyl carbon of pyrrole aldehydes. chim.it This reaction provides a route to secondary alcohols. For instance, Grignard reagents can react with the carbonyl carbons of 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione to yield substituted pyrrolidine (B122466) derivatives. nih.gov

Cycloaddition Reactions (e.g., for pyrrole-2,5-diones)

While the aromatic nature of the pyrrole ring makes it a relatively poor diene in Diels-Alder reactions, its derivatives, particularly pyrrole-2,5-diones (maleimides), are excellent dienophiles. researchgate.netyoutube.com

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. youtube.com In the context of "this compound," a relevant transformation would involve its conversion to a maleimide (B117702) derivative. For example, 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to participate in cyclopropanation reactions. nih.gov The reactivity of maleimides in Diels-Alder reactions is well-documented, where they react with dienes to form bicyclic adducts. nih.govnih.govpearson.com For instance, 1-p-tolyl-1H-pyrrole-2,5-dione reacts with 2,5-dimethylfuran (B142691) in a Diels-Alder cycloaddition. researchgate.net The electron-withdrawing nature of the carbonyl groups in the maleimide ring enhances its reactivity as a dienophile. researchgate.net Furthermore, pyrrole-2,3-diones are also reactive synthons for various heterocycles. acgpubs.org

Ring Contraction Mechanisms (e.g., pyridine-to-pyrrole transformations)

A notable synthetic route to substituted pyrroles involves the ring contraction of pyridine (B92270) derivatives. One such method is the Cadogan reaction, which typically involves the reduction of a nitro group with a phosphite (B83602) to generate a nitrene intermediate that then cyclizes. mdpi.com

In the synthesis of "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile," a side product formed during the attempted synthesis of a δ-carboline from 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, a pyridine-to-pyrrole ring contraction was observed. pearson.comacs.org The proposed mechanism involves the formation of a pyridyl nitrene intermediate, followed by ring opening to a carbene and subsequent cyclization to form the pyrrole ring. pearson.com This reaction provides a unique pathway to access highly substituted pyrroles. acs.org Other photo-promoted ring contraction reactions of pyridines are also known to yield pyrrolidine derivatives. researchgate.net

Reactions Involving the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl substituent also possesses reactive sites, primarily the methoxy (B1213986) groups, which can be chemically modified.

Oxidation of Methoxy Groups to Quinone Derivatives

A key reaction of the 2,5-dimethoxyphenyl group is its oxidation to a p-quinone. This transformation is synthetically valuable as quinones are an important class of compounds with diverse applications. The oxidation of hydroquinone (B1673460) dimethyl ethers to the corresponding quinones is a well-established reaction. organic-chemistry.org

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common and efficient oxidizing agent for this purpose, enabling the oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives to p-benzoquinones under mild conditions. organic-chemistry.org This reaction has been used in the synthesis of various quinone derivatives. researchgate.net For example, 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione can have its methoxy groups oxidized to form quinone derivatives. thieme-connect.com The oxidation of 3-(2,5-dimethoxybenzyl)-1H-pyrrole and related compounds has also been studied. researchgate.net This transformation is expected to be applicable to "this compound," which would lead to the formation of a "3-(1,4-benzoquinon-2-yl)-1H-pyrrole" derivative.

Reduction Reactions Affecting Electronic Properties

The electronic properties of molecules containing the this compound scaffold can be significantly altered through chemical transformations, particularly reduction reactions that modify the conjugation between the pyrrole and dimethoxyphenyl rings. A key example is the reduction of a linking group between the two aromatic systems.

In a study focused on hydroquinone-pyrrole dyads, the ethylene-linked compound, 3-(2,5-dimethoxystyryl)-1H-pyrrole, was subjected to a reduction reaction to yield its ethyl-linked counterpart, 3-(2,5-dimethoxyphenethyl)-1H-pyrrole. beilstein-journals.org This transformation was achieved through catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. beilstein-journals.org The reaction effectively saturates the double bond of the styryl linker, converting it into a single bond and thus interrupting the π-conjugation between the pyrrole and the dimethoxybenzene (DMB) moieties. beilstein-journals.org

The impact of this reduction on the electronic properties is clearly observable through NMR spectroscopy. beilstein-journals.org In the conjugated styryl derivative, there is a noticeable deshielding effect on specific protons, indicating electronic communication between the two rings. beilstein-journals.org After reduction to the non-conjugated phenethyl derivative, the chemical shifts of these protons revert to values expected for isolated aromatic systems. beilstein-journals.org This change confirms that the electronic interaction between the pyrrole and DMB units is largely controlled by the nature of the linker. beilstein-journals.org

| Proton | 3-(2,5-dimethoxystyryl)-1H-pyrrole (Conjugated) | 3-(2,5-dimethoxyphenethyl)-1H-pyrrole (Non-Conjugated) | Comment |

|---|---|---|---|

| Pyrrole H-2 | Higher Chemical Shift | Lower Chemical Shift | Indicates reduced deshielding after loss of conjugation. |

| Pyrrole H-5 | Lower Chemical Shift | Higher Chemical Shift | Chemical shift order of H-2 and H-5 inverts upon reduction. |

| DMB H-6 | ~7.13-7.03 ppm | ~6.83-6.76 ppm | Significant upfield shift indicates loss of conjugation with the pyrrole ring. |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture and crystal packing of derivatives containing the this compound motif are governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonding and π-π stacking, which play crucial roles in defining the supramolecular structure.

Hydrogen Bonding: The pyrrole ring contains an N-H group that is an effective hydrogen bond donor. This group readily participates in hydrogen bonding with suitable acceptor atoms like oxygen and nitrogen. In the crystal structure of a related compound, 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, molecules are connected via intermolecular N-H···Nitrile hydrogen bonds. mdpi.com Furthermore, an intramolecular hydrogen bond is observed between the pyrrole N-H and the oxygen of the ortho-methoxy group on the phenyl ring. mdpi.com In other complex pyrrole derivatives, the N-H group has been shown to form hydrogen bonds with carbonyl oxygen atoms (N-H···O), leading to the formation of dimers in the crystal lattice. researchgate.netresearchgate.net These interactions are a consistent feature in the solid-state structures of many pyrrole-based compounds.

| Compound Derivative | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Hydrogen Bonding (Intermolecular) | N-H···Nitrile bonds connecting molecules. | mdpi.com |

| 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Hydrogen Bonding (Intramolecular) | N-H···O bond with the ortho-methoxy group. | mdpi.com |

| 3-(2,5-dimethylanilino)-1-(2,5-dimethylphenyl)-4-methyl-1H-pyrrole-2,5-dione | Hydrogen Bonding | N-H···O bond between a secondary amine and a carbonyl group, forming dimers. | researchgate.netresearchgate.net |

| 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | Hydrogen Bonding | Bidentate hydrogen bonds between carboxylic acid groups. | |

| 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | π-π Stacking | Slipped face-to-face stacking of phenyl rings. | |

| Various Pyrrole Derivatives | π-π Stacking & C-H···π | Formation of 3D networks through stacking and C-H···π interactions. | researchgate.netiucr.org |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 2,5 Dimethoxyphenyl 1h Pyrrole Analogues in Biological Contexts in Vitro Investigations

General Principles of Pyrrole (B145914) Derivatives in Biological Activity

The pyrrole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netnih.gov The biological potential of pyrrole-containing compounds is often attributed to the ability of the pyrrole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. nih.gov The delocalized π-electron system of the pyrrole ring also contributes to its chemical properties and biological interactions. scispace.com

The substitution pattern on the pyrrole ring is a critical determinant of its biological activity. bohrium.comscispace.com Modifications at different positions of the pyrrole core can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of various functional groups can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with specific biological targets. bohrium.comnih.gov

Influence of Substitution Patterns on Biological Efficacy

The biological activity of 3-(2,5-Dimethoxyphenyl)-1H-pyrrole analogues is intricately linked to the specific arrangement and nature of substituents on both the pyrrole and the phenyl rings.

Impact of Additional Substituents (e.g., Halogens, Carboxamides, Nitriles, Alkyl groups) on Activity

The introduction of additional substituents on either the pyrrole or the phenyl ring can profoundly modulate the biological activity of this compound analogues.

Halogens: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. In a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, the presence of a bromine atom on the phenyl ring was a key feature of the most selective D3 receptor ligands. nih.govresearchgate.netresearchgate.net Similarly, dihalogenation of the pyrrole ring has been noted as a beneficial substitution for antibacterial activity. nih.govmdpi.com Halogen substitution can increase lipophilicity, which may enhance cell membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets. acs.org

Carboxamides: The carboxamide group is another important functional group that can influence biological activity. In a series of 5-heteroaryl-3-carboxamido-2-substituted pyrroles, the carboxamide moiety was a key structural feature for their activity as Cdc7 kinase inhibitors. acs.org The hydrogen bonding capabilities of the carboxamide group can facilitate strong interactions with the active site of enzymes.

Nitriles: While specific data on nitrile-substituted this compound analogues is limited in the provided search results, nitriles are known to be versatile functional groups in drug design. They can act as hydrogen bond acceptors and can be metabolized to other functional groups, potentially leading to pro-drug strategies.

Mechanistic Pathways of Biological Action (Pre-clinical, In Vitro)

The biological effects of this compound analogues are mediated through their interactions with specific enzymes and receptors.

Enzyme and Receptor Interactions (e.g., Dopamine (B1211576) Receptors, Kinase Inhibition)

Dopamine Receptors: A significant area of investigation for phenylpyrrole analogues has been their interaction with dopamine receptors. In vitro binding assays have shown that certain 2-(dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues exhibit high affinity and selectivity for dopamine D3 receptors over D2 and D4 receptors. nih.govresearchgate.net For instance, the compound 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole demonstrated a D3 receptor affinity of 4.3 nM with significant selectivity over D2 and D4 receptors. nih.gov This selectivity is attributed to the specific substitution pattern on both the phenyl and pyrrole rings, which allows for optimal interaction with the D3 receptor binding pocket.

Kinase Inhibition: Pyrrole derivatives have emerged as a promising class of kinase inhibitors. acs.orgcancertreatmentjournal.comnih.govwipo.intgoogle.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of the human protein kinase CK2. nih.gov The substitution pattern on the pyrroloquinoxaline core was found to be critical for inhibitory activity. Similarly, 5-heteroaryl-3-carboxamido-2-substituted pyrroles have been developed as inhibitors of Cdc7 kinase, a potential target for cancer therapy. acs.org The pyrrole scaffold often serves as a key structural element that anchors the inhibitor to the ATP-binding site of the kinase. cancertreatmentjournal.com

Interference with Cellular Processes (e.g., Microtubule Disruption, Mitotic Arrest)

Analogues of this compound have shown notable efficacy in disrupting key cellular functions, particularly those related to microtubule dynamics and the cell cycle. Certain derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This inhibition triggers a series of cellular consequences, leading to cell cycle arrest, predominantly at the G2/M phase, and ultimately inducing apoptosis.

For instance, a series of 1,5-diaryl-1H-pyrrole-3-carboxylates, which are structurally related to the known microtubule-disrupting agent combretastatin (B1194345) A-4, demonstrated significant cytotoxic activity against various cancer cell lines. The most promising compound from this series was found to inhibit tubulin polymerization with an IC50 value of 1.5 μM. researchgate.net This disruption of microtubule formation led to the arrest of HeLa cells in the G2/M phase of the cell cycle. researchgate.net Further investigation into the structure-activity relationships of these compounds has underscored the critical role of the methoxy (B1213986) groups' presence and placement on the phenyl rings for their antimitotic effects.

In a similar vein, another group of pyrrole-based compounds, particularly those featuring a trimethoxyphenyl moiety, also exhibited strong inhibition of tubulin polymerization. These compounds were designed as analogues of combretastatin A-4, which also contains a trimethoxyphenyl 'A' ring. The most active compounds in this series inhibited tubulin polymerization with IC50 values in the low micromolar range and induced cell cycle arrest at the G2/M phase. researchgate.net This research highlights the potential of the this compound scaffold as a foundation for developing new antimitotic agents that target the tubulin-microtubule system. researchgate.net A related compound, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14), has been identified as a potent microtubule depolymerizer, causing a dose-dependent loss of cellular microtubules, the formation of abnormal mitotic spindles, and an accumulation of cells in the G2/M phase. nih.govnih.gov

Table 1: Antiproliferative and Microtubule Depolymerizing Activities of Selected Pyrrole Analogues

| Compound | Antiproliferative Activity (IC50, µM) | Microtubule Depolymerizing Activity (EC50, µM) | Cell Line |

| JG-03-14 | 0.036 mdpi.com | 0.25 nih.gov | MDA-MB-435 mdpi.comnih.gov |

| CA-4 | ~0.003 | - | A375 nih.gov |

| S1 | 4.33 nih.gov | - | A375 nih.gov |

| S19 | - | - | A375 nih.gov |

| S22 | 1.71 nih.gov | - | A375 nih.gov |

Modulation of Specific Biological Pathways (e.g., Quorum Sensing Inhibition)

Beyond their impact on the cytoskeleton, analogues of this compound have been explored for their capacity to modulate other vital biological pathways, such as bacterial quorum sensing (QS). Quorum sensing is a system of cell-to-cell communication that bacteria employ to coordinate collective behaviors, including the formation of biofilms and the production of virulence factors. Inhibiting QS is viewed as a promising approach to combat bacterial infections without applying the selective pressure that fosters antibiotic resistance. medchemexpress.comresearchgate.net

A series of N-substituted pyrrole derivatives, drawing inspiration from the natural QS inhibitor 2-heptyl-4(1H)-quinolone, were synthesized and assessed for their ability to interfere with the LasI/LasR and RhlI/RhlR quorum sensing systems in Pseudomonas aeruginosa. Several of these pyrrole-based compounds were shown to significantly inhibit QS-regulated virulence factors, such as the production of elastase and pyocyanin, at concentrations that did not impede bacterial growth. This specificity suggests a direct interference with the QS signaling pathway rather than broad toxicity. The most effective compounds were identified as competitive inhibitors of the LasR and RhlR transcriptional regulators, which are central to the QS cascade in P. aeruginosa. These findings underscore the versatility of the pyrrole scaffold and its potential for the development of novel anti-infective agents that function through a non-bactericidal mechanism.

Table 2: Quorum Sensing Inhibitory Activity of Selected Compounds against P. aeruginosa

| Compound | Target | Effect |

| 1H-Pyrrole-2,5-dicarboxylic acid (PT22) | Quorum Sensing | Inhibits biofilm formation and acts as an antibiotic accelerant medchemexpress.com |

| Sesquiterpene lactones | Quorum Sensing | Inhibit biofilm formation and elastase activity researchgate.net |

| 1-(4-Amino-2-hydroxyphenyl)ethanone | Quorum Sensing | QSI activity against P. aeruginosa medchemexpress.com |

In Silico Approaches to SAR and Target Prediction

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) have proven to be invaluable computational tools for deciphering the structural prerequisites for the biological activity of this compound analogues. These methods generate mathematical models that correlate the chemical structures of compounds with their observed biological activities, offering crucial insights for the rational design of more potent molecules. openmedicinalchemistryjournal.comresearchgate.net

For a series of pyrrole derivatives designed as inhibitors of the protein kinase CK2, 3D-QSAR studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted. These studies yielded statistically robust models with strong predictive capabilities. The resulting CoMFA and CoMSIA contour maps indicated that the steric and electrostatic fields surrounding the pyrrole scaffold are pivotal for inhibitory activity. More specifically, the models suggested that bulky substituents at certain positions of the phenyl ring enhance activity, whereas electronegative groups at other positions are unfavorable.

In a separate investigation focused on pyrrole derivatives as inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, QSAR and 3D-QSAR models were developed. acs.org These models demonstrated a high degree of correlation between the structural attributes of the compounds and their inhibitory potency. The contour maps generated from these analyses provided a detailed understanding of the steric, electrostatic, and hydrophobic requirements for effective InhA inhibition, thereby guiding the design of new derivatives with improved activity. acs.org

Table 3: QSAR/3D-QSAR Studies on Pyrrole Analogues

| Study Focus | Method | Key Findings |

| Opioid Antagonists | 3D-QSAR | Steric and electrostatic fields are key for activity. openmedicinalchemistryjournal.com |

| Dopamine Receptor Ligands | 2D-QSAR | Lipophilicity, molar refractivity, and other physicochemical properties influence binding affinity. researchgate.netmdpi.com |

| Antitubercular Agents | 3D-QSAR | Provided insights into steric, electrostatic, and hydrophobic requirements for InhA inhibition. acs.org |

| COX Inhibitors | FB-QSAR | Steric field had the most significant influence on activity, followed by electrostatic and hydrophobic fields. rsc.org |

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to its biological target. This method has been extensively used to understand the interactions between this compound analogues and their respective protein targets at an atomic level. mdpi.com

In the context of InhA inhibition, molecular docking studies were carried out to clarify the binding interactions of pyrrole-based inhibitors within the enzyme's active site. acs.orgijper.org These simulations showed that the inhibitors adopt a particular conformation within the binding pocket, forming crucial hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. ijper.org The pyrrole core and its substituents were found to be instrumental in anchoring the molecule to the target. ijper.org

Similarly, for pyrrole derivatives aimed at the colchicine (B1669291) binding site of tubulin, molecular docking simulations offered a rational explanation for their observed inhibitory effects on tubulin polymerization. nih.gov The docking poses indicated that these compounds occupy the same pocket as colchicine, with the dimethoxyphenyl ring mimicking the interactions of colchicine's trimethoxyphenyl ring. mdpi.com These models also emphasized the importance of specific hydrogen bonds and van der Waals interactions in stabilizing the ligand-protein complex. nih.gov

Furthermore, docking studies have been utilized to explore the binding of pyrrole derivatives to other targets, such as the transcriptional regulator LasR in the quorum sensing pathway of P. aeruginosa and the ATP-binding site of protein kinase CK2. In all instances, the simulations provided a detailed visualization of the ligand-receptor interactions, corroborating experimental data and providing a solid basis for the structure-based design of more potent and selective inhibitors.

Table 4: Molecular Docking Studies of Pyrrole Analogues

| Target | Key Findings |

| Tubulin (Colchicine Site) | Pyrrole analogues occupy the colchicine binding site, with the dimethoxyphenyl ring mimicking the interactions of colchicine's trimethoxyphenyl ring. Hydrophobic interactions are a dominant stabilizing force. mdpi.comnih.gov |

| InhA | Inhibitors form key hydrogen bonds and hydrophobic interactions within the active site. The pyrrole core is crucial for anchoring. acs.orgijper.org |

| Cytochrome P450 Sterol 14α-demethylase | Used to understand the mechanism of antifungal activity. mdpi.com |

| COX-1 and COX-2 | Provided insights into the anti-inflammatory activity and binding affinity of synthesized compounds. rsc.org |

| PARP | Compounds can bind effectively to the protein target. |

Applications in Advanced Materials Science

Utilization in Organic Electronics

Pyrrole-based compounds are integral to the field of organic electronics due to their inherent conductivity and potential for forming extended π-conjugated systems. mdpi.com The dimethoxyphenyl substituent in 3-(2,5-dimethoxyphenyl)-1H-pyrrole provides a means to modulate the electronic properties of the pyrrole (B145914) core, influencing factors such as the HOMO-LUMO gap and charge transport characteristics.

Research has explored the synthesis of various hydroquinone-pyrrole dyads, where the nature of the linker between the pyrrole and the dimethoxybenzene unit significantly impacts the extent of electronic conjugation. beilstein-journals.org For instance, studies have shown that a trans-ethene linker promotes the strongest conjugation, while aliphatic linkers like methylene (B1212753) and ethylene (B1197577) result in weaker electronic communication between the two aromatic moieties. beilstein-journals.org This tunability is crucial for designing materials for specific organic electronic devices.

Derivatives of this compound can serve as building blocks for more complex, highly conjugated systems. These systems are essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the charge carrier mobility and energy levels of the constituent organic materials, which can be precisely controlled through the strategic design of pyrrole derivatives.

| Compound Name | Linker | Extent of Conjugation | HOMO-LUMO Gap (Calculated) |

|---|---|---|---|

| 3-(2,5-Dimethoxybenzyl)-1H-pyrrole | -CH2- | Weak | Similar to p-dimethoxybenzene |

| 3-(2,5-Dimethoxyphenethyl)-1H-pyrrole | -CH2CH2- | Weak | Similar to p-dimethoxybenzene |

| trans-3-(2,5-Dimethoxystyryl)-1H-pyrrole | -CH=CH- (trans) | Strong | Significantly reduced |

| 3-((2,5-Dimethoxyphenyl)ethynyl)-1H-pyrrole | -C≡C- | Moderate | Intermediate |

Components in Redox-Active Materials and Energy Storage Devices

The reversible oxidation and reduction (redox) behavior of the dimethoxyphenyl group, which can be converted to the corresponding quinone, makes this compound and its derivatives highly attractive for applications in energy storage. beilstein-journals.org These compounds are being investigated as redox-active materials for organic batteries, particularly in the context of redox flow batteries (RFBs). rsc.org

RFBs are a promising technology for large-scale energy storage, and the development of stable, high-performance organic redox-active materials is a key area of research. rsc.orgnih.gov The quinone-hydroquinone redox couple, which is accessible from the dimethoxyphenyl moiety, is a well-known system for electrochemical energy storage. beilstein-journals.org By incorporating this functionality into a pyrrole-based structure, it is possible to create conducting redox polymers (CRPs) that combine the charge storage capacity of the quinone/hydroquinone (B1673460) system with the conductivity of the polypyrrole backbone. beilstein-journals.org

The ability to tune the redox potential and solubility of these materials through synthetic modifications is a significant advantage. aalto.fi For example, the introduction of different linkers between the pyrrole and the dimethoxyphenyl units can influence the electrochemical properties of the resulting materials. beilstein-journals.org This allows for the rational design of materials with optimized performance for specific energy storage applications.

Photonic Applications (e.g., Dyes)

Pyrrole-containing structures are the foundation for a wide range of dyes and pigments, including the well-known BODIPY (boron-dipyrromethene) dyes. mdpi.com These dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The electronic properties, and therefore the color and fluorescence characteristics, of these dyes can be finely tuned by modifying the substituents on the pyrrole rings.

The 2,5-dimethoxyphenyl group can act as an electron-donating substituent, which can influence the intramolecular charge transfer (ICT) characteristics of a dye molecule. This, in turn, affects its absorption and emission wavelengths. For instance, the incorporation of a dimethoxyphenyl group at the meso-position of a BODIPY core has been shown to modulate the photophysical properties of the dye. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex Analogues

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrrole and its analogues has been achieved through various methods, including Suzuki-Miyaura coupling and Cadogan reactions. mdpi.comresearchgate.net However, the development of more efficient and versatile synthetic strategies is crucial for accessing a wider range of complex analogues.

Future research should focus on:

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of intermediates.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would enable the rapid diversification of analogues, facilitating the exploration of structure-activity relationships.

Asymmetric Synthesis: For applications in biological systems, the development of enantioselective synthetic routes is paramount to obtaining stereochemically pure isomers and understanding their specific interactions with biological targets.

A series of pyrroles functionalized at the 3-position with p-dimethoxybenzene via different linkers (CH2, CH2CH2, CH=CH, C≡C) have been synthesized to investigate the electronic interaction between the two aromatic subunits. beilstein-journals.org These strategies can be expanded to create a diverse library of complex analogues for further investigation.

Deeper Exploration of Mechanistic Pathways and Target Identification

Understanding the mechanistic pathways through which this compound and its derivatives exert their effects is fundamental to their rational design and application.

Key areas for future investigation include:

Reaction Mechanisms: While the Cadogan reaction has been used to synthesize related structures, a detailed mechanistic understanding of the formation of this compound itself warrants further investigation. mdpi.comresearchgate.net Studies on reaction intermediates and transition states could lead to optimized synthetic protocols.

Biological Target Identification: The biological activities of pyrrole (B145914) derivatives are diverse, with some showing potential as anticancer and antimicrobial agents. mdpi.comnih.gov Identifying the specific molecular targets (e.g., enzymes, receptors) of this compound is a critical step. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed for this purpose. For instance, analogues of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole have shown affinity for dopamine (B1211576) receptors, suggesting a potential line of inquiry. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the pyrrole core and the dimethoxyphenyl ring affect biological activity is essential. researchgate.net This will provide valuable insights for designing more potent and selective compounds.

Rational Design of Derivatives with Tuned Electronic and Biological Properties

The electronic properties of this compound can be fine-tuned by introducing various substituents, influencing its behavior in both biological and material contexts.

Future research should focus on:

Computational Modeling: Utilizing quantum chemical calculations to predict the electronic properties (e.g., HOMO-LUMO gap, charge distribution) of designed derivatives can guide synthetic efforts towards compounds with desired characteristics. beilstein-journals.org

Bioisosteric Replacement: Replacing the dimethoxyphenyl group or modifying the pyrrole core with bioisosteres could lead to derivatives with improved pharmacokinetic properties and enhanced biological activity. nih.gov

Scaffold Hopping: Inspired by the success of other pyrrole-containing drugs, a scaffold hopping approach can be employed to design novel derivatives with improved therapeutic potential. nih.gov

Exploration of New Applications in Materials and Chemical Biology

The unique photophysical and electronic properties of pyrrole-based compounds open up exciting possibilities in materials science and chemical biology.

Promising areas for exploration include:

Organic Electronics: Pyrrole-containing materials have shown promise in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The development of polymers and small molecules based on the this compound scaffold could lead to new semiconducting materials with tailored properties. acs.org

Fluorescent Probes: The pyrrole scaffold is a component of many fluorescent dyes. nih.govacs.org By functionalizing this compound with appropriate chromophores and fluorophores, novel fluorescent probes for bio-imaging and sensing applications can be developed. mdpi.com

Chemical Biology Tools: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, they could be developed into inhibitors for specific enzymes or ligands for particular receptors, allowing for the interrogation of cellular pathways. ontosight.ai The synthesis of functionalized 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles from acylethynylpyrroles demonstrates the versatility of the pyrrole scaffold in creating complex molecular architectures for such purposes. mdpi.com

Q & A

Q. Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Dihedral angle (pyrrole vs. aryl) | 89.91° |

| Hydrogen bond distance | 2.8 Å (C–H⋯O) |

What methodologies are employed to investigate the electrochemical properties of pyrrole derivatives in conductive polymers?

Level: Advanced

Methodological Answer:

Electrochemical polymerization and cyclic voltammetry (CV) are central:

- Polymerization setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in dichloromethane with 0.1 M TBAPF₆ as electrolyte. Apply potentials between –0.5 V to +1.5 V (vs. Ag/AgCl) to oxidize pyrrole monomers .

- Redox behavior analysis :

Key Findings:

- Conductivity ranges from 10⁻⁴ to 10⁻² S/cm, depending on substituent electron-donating effects (methoxy groups enhance conductivity) .

How can researchers resolve discrepancies in redox behavior observed in different substituted pyrrole derivatives?

Level: Advanced

Methodological Answer:

Contradictions in redox data often arise from substituent electronic effects or experimental conditions. Strategies include:

- Controlled doping : Introduce electron-withdrawing groups (e.g., –CN) to lower HOMO levels, shifting oxidation potentials negatively .

- DFT calculations : Compare computed vs. experimental redox potentials. For example, methoxy groups reduce oxidation potential by 0.3 V due to electron donation .

- Solvent effects : Use low-polarity solvents (e.g., CH₂Cl₂) to minimize ion pairing, ensuring accurate peak separation in CV .

Example Data Comparison:

| Derivative | Oxidation Potential (V vs. Ag/AgCl) | Conductivity (S/cm) |

|---|---|---|

| This compound | +0.75 | 5.2 × 10⁻³ |

| 3-(4-CN-phenyl)-1H-pyrrole | +1.10 | 1.1 × 10⁻⁴ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.